molecular formula C34H66O4 B1255398 4,5-Ditridecyl-octanedioic acid

4,5-Ditridecyl-octanedioic acid

Cat. No.: B1255398
M. Wt: 538.9 g/mol
InChI Key: FCQPOZCWFUWFDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Ditridecyl-octanedioic acid is a branched, long-chain dicarboxylic acid characterized by two tridecyl groups (C₁₃ alkyl chains) attached to the 4th and 5th positions of an octanedioic acid backbone. It was first isolated from the fungal strain Myrothecium sp. Z16, derived from the fish Argyrosomus argentatus, during a screen for bioactive compounds with antifungal properties . Its activity against fungal pathogens such as Trichophyton rubrum and Candida albicans has been documented, though it exhibits reduced efficacy against Aspergillus niger compared to other trichothecene derivatives .

Properties

Molecular Formula

C34H66O4

Molecular Weight

538.9 g/mol

IUPAC Name

4,5-di(tridecyl)octanedioic acid

InChI

InChI=1S/C34H66O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-31(27-29-33(35)36)32(28-30-34(37)38)26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32H,3-30H2,1-2H3,(H,35,36)(H,37,38)

InChI Key

FCQPOZCWFUWFDD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(CCC(=O)O)C(CCCCCCCCCCCCC)CCC(=O)O

Synonyms

4,5-ditridecyl-octanedioic acid

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Insights

  • However, excessive hydrophobicity may reduce bioavailability in aqueous environments, partially explaining its lower efficacy against A. niger .
  • Mechanistic Divergence : Unlike trichothecenes, which inhibit protein synthesis via ribosomal binding, 4,5-ditridecyl-octanedioic acid’s mode of action remains uncharacterized but may involve membrane disruption or enzyme inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Ditridecyl-octanedioic acid
Reactant of Route 2
4,5-Ditridecyl-octanedioic acid

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